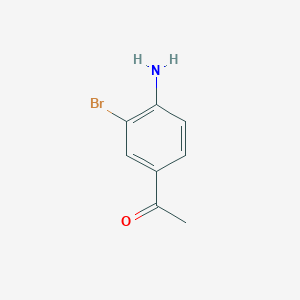

1-(4-Amino-3-bromo-phenyl)-ethanone

Overview

Description

1-(4-Amino-3-bromo-phenyl)-ethanone is an organic compound characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, with an ethanone group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-bromo-phenyl)-ethanone can be synthesized through several methods. One common approach involves the bromination of 4-aminophenylacetonitrile using N-bromosuccinimide (NBS) in acetonitrile at temperatures ranging from 0°C to room temperature . The reaction is typically carried out by adding NBS dropwise to a solution of 4-aminophenylacetonitrile in acetonitrile, followed by warming to room temperature and subsequent workup to isolate the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-bromo-phenyl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions, particularly when catalyzed by Lewis acids like aluminum chloride.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Lewis Acids (e.g., AlCl3): Catalysts for Friedel-Crafts reactions.

Oxidizing Agents (e.g., KMnO4): For oxidation reactions.

Reducing Agents (e.g., NaBH4): For reduction reactions.

Major Products:

Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Carboxylic Acids and Alcohols: From oxidation and reduction of the ethanone group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 214.06 g/mol. Its structure features an amino group and a bromo-substituted phenyl group, which contribute to its reactivity and utility in various chemical processes.

Structural Representation

- IUPAC Name : 1-(4-amino-3-bromophenyl)ethanone

- CAS Number : 56759-32-1

- SMILES : CC(=O)C1=CC(=C(C=C1)N)Br

Medicinal Chemistry

1-(4-Amino-3-bromo-phenyl)-ethanone serves as a versatile intermediate in the synthesis of pharmaceutical compounds. It is particularly valuable in the development of potential drug candidates due to its ability to undergo various chemical transformations.

Key Uses in Drug Development

- Anticancer Agents : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that derivatives of this compound can exhibit significant antiproliferative activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.01 | G2/M phase arrest |

| K562 | 0.08 | Apoptosis induction |

| PC3 | 0.49 | Tubulin polymerization inhibition |

Organic Synthesis

This compound is frequently used as a building block in organic synthesis, enabling the creation of more complex molecules. Its well-defined chemical properties facilitate structure-activity relationship studies, which are crucial for drug design.

Synthetic Pathways

This compound can be synthesized through various methods, including palladium-catalyzed reactions, which enhance yield and selectivity.

Material Science

In material science, this compound is explored for its potential applications in developing new materials with unique properties. Its stability and reactivity make it suitable for creating advanced materials used in coatings and polymers.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent anticancer activity against HeLa cells, showing an IC50 value significantly lower than traditional chemotherapeutics like combretastatin A-4. This highlights its potential as a lead compound in cancer therapy development.

Case Study 2: Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound revealed that modifications to the phenyl ring could enhance biological activity. For instance, introducing additional functional groups led to improved efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-bromo-phenyl)-ethanone largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets, potentially disrupting biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

4-Amino-3-bromobenzoic Acid: Shares the amino and bromine substituents but differs in the functional group (carboxylic acid instead of ethanone).

2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with an alcohol group instead of an ethanone.

Uniqueness: 1-(4-Amino-3-bromo-phenyl)-ethanone is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

1-(4-Amino-3-bromo-phenyl)-ethanone, also known as 4-amino-3-bromobenzoyl amine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and various therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a bromine atom and an amino group attached to a phenyl ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial : Demonstrated effectiveness against various bacterial strains.

- Anticancer : Inhibition of cancer cell proliferation in vitro.

- Antifungal : Activity against specific fungal pathogens.

- Analgesic and Anti-inflammatory : Potential use in pain management and inflammation reduction.

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The compound acts as an electrophile, forming adducts with nucleophilic sites on biomolecules such as proteins and enzymes, which can disrupt normal cellular functions .

- Enzyme Inhibition : Specific enzymes involved in metabolic pathways may be inhibited by the compound, leading to altered cellular metabolism and growth inhibition in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis in malignant cells .

Antibacterial Activity

This compound has shown promising antibacterial properties. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The compound exhibited significant inhibition zones, indicating strong antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .

Antifungal Activity

The compound also displayed antifungal properties against Candida species. In vitro assays revealed a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent for fungal infections .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways .

Case Study 2: Antibacterial Effectiveness

Another study assessed the antibacterial activity against Staphylococcus aureus. The results showed that treatment with this compound led to a reduction in bacterial load, supporting its potential use as an antibacterial agent .

Data Tables

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 1-(4-Amino-3-bromo-phenyl)-ethanone?

Answer:

- Friedel-Crafts Acylation : React 4-amino-3-bromobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group. Optimize reaction conditions (temperature, solvent) to minimize side reactions like over-acylation .

- Bromination of Precursors : Brominate 4-aminoacetophenone derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) to ensure regioselectivity at the 3-position .

- Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) before bromination to prevent unwanted side reactions. Deprotect using trifluoroacetic acid (TFA) post-synthesis .

Q. Advanced: How do crystallographic methods resolve structural ambiguities in halogenated aromatic ketones like this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement, particularly for handling heavy atoms like bromine. Challenges include resolving positional disorder in the aromatic ring and refining anisotropic displacement parameters for bromine .

- Data Collection : Employ high-resolution detectors and low-temperature (e.g., 100 K) data collection to minimize thermal motion artifacts. Synchrotron sources enhance data quality for charge density analysis .

- Validation : Cross-validate bond lengths and angles with DFT-optimized structures to confirm accuracy .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and amino protons (δ ~5 ppm, broad). The ketone group deshields adjacent protons, causing downfield shifts .

- ¹³C NMR : Confirm the carbonyl carbon at δ ~200 ppm and brominated/aminated carbons via DEPT-135 .

- IR Spectroscopy : Detect the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and N–H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI-TOF) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 228.984) and isotopic pattern from bromine .

Q. Advanced: How does the electronic interplay between bromine and amino groups influence reactivity in cross-coupling reactions?

Answer:

- Bromine as a Leaving Group : Participate in Suzuki-Miyaura couplings with aryl boronic acids. The amino group’s electron-donating nature activates the ring but may require protection (e.g., acetylation) to prevent undesired nucleophilic attacks .

- Competing Pathways : The amino group directs electrophilic substitution to the para position, complicating regioselectivity. Use steric directing groups (e.g., tert-butyl) to control reaction sites .

- Mechanistic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates and optimize catalytic systems (e.g., Pd(PPh₃)₄) .

Q. Basic: What purification techniques ensure high-purity this compound for research?

Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 → 1:1). Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C. High-polarity solvents (e.g., DCM/hexane) improve crystal quality .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water) for final purity assessment (≥98%) .

Q. Advanced: How do computational models predict and validate the electronic properties of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G** level to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps. These predict nucleophilic/electrophilic sites, validated via Fukui indices .

- Spectroscopic Validation : Compare calculated IR/NMR spectra with experimental data. Adjust basis sets (e.g., cc-pVTZ) for improved accuracy in modeling bromine’s relativistic effects .

- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate solvent interactions, correlating with experimental solvatochromic shifts in UV-Vis .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of brominated vapors .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent degradation. Label containers with GHS-compliant hazard symbols .

- Waste Disposal : Neutralize acidic/basic byproducts before disposing in halogenated waste containers .

Q. Advanced: What strategies mitigate data contradictions in kinetic studies of halogenated ketones?

Answer:

- Controlled Experiments : Replicate reactions under inert atmospheres (Argon) to exclude oxygen/humidity effects. Use deuterated solvents (e.g., DMSO-d₆) for in-situ NMR monitoring .

- Statistical Analysis : Apply multivariate regression to distinguish temperature vs. catalyst loading effects. Use Arrhenius plots to resolve rate constant discrepancies .

- Cross-Validation : Compare kinetic data from UV-Vis, HPLC, and MS to identify systematic errors .

Properties

IUPAC Name |

1-(4-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMVJBACZFHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363933 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56759-32-1 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.